4-(Aminomethyl)-3-methoxyaniline dihydrochloride
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Overview
Description
4-(Aminomethyl)-3-methoxyaniline dihydrochloride is an organic compound with the molecular formula C8H12Cl2N2O. It is a derivative of aniline, characterized by the presence of an aminomethyl group at the para position and a methoxy group at the meta position relative to the amino group. This compound is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Aminomethyl)-3-methoxyaniline dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3-methoxyaniline.
Formylation: The 3-methoxyaniline undergoes formylation to introduce a formyl group at the para position.
Reduction: The formyl group is then reduced to an aminomethyl group using reducing agents such as sodium borohydride.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-(Aminomethyl)-3-methoxyaniline dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form more stable derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Stable amine derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
4-(Aminomethyl)-3-methoxyaniline dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-3-methoxyaniline dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group allows the compound to form stable complexes with these targets, thereby modulating their activity. The methoxy group enhances the compound’s solubility and bioavailability, making it more effective in biological systems.
Comparison with Similar Compounds
4-(Aminomethyl)aniline: Lacks the methoxy group, resulting in different solubility and reactivity.
3-Methoxyaniline: Lacks the aminomethyl group, affecting its ability to form stable complexes with molecular targets.
4-(Methoxycarbonyl)aniline: Contains a methoxycarbonyl group instead of an aminomethyl group, leading to different chemical properties.
Uniqueness: 4-(Aminomethyl)-3-methoxyaniline dihydrochloride is unique due to the presence of both the aminomethyl and methoxy groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C8H14Cl2N2O |
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Molecular Weight |
225.11 g/mol |
IUPAC Name |
4-(aminomethyl)-3-methoxyaniline;dihydrochloride |
InChI |
InChI=1S/C8H12N2O.2ClH/c1-11-8-4-7(10)3-2-6(8)5-9;;/h2-4H,5,9-10H2,1H3;2*1H |
InChI Key |
COVFUPRAVNNTHX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)N)CN.Cl.Cl |
Origin of Product |
United States |
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